![molecular formula C24H42B3O4P B14358369 Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane CAS No. 92810-25-8](/img/structure/B14358369.png)
Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is a complex organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a borabicyclo[3.3.1]nonane moiety, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane typically involves the reaction of 9-borabicyclo[3.3.1]nonane with a suitable phosphorus-containing precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used in the synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction conditions often require low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen and phosphorus-oxygen bonds.
Reduction: It can act as a reducing agent in certain reactions, particularly in the reduction of carbonyl compounds.
Substitution: The compound can participate in substitution reactions where the borabicyclo[3.3.1]nonane moiety is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield boron-oxygen and phosphorus-oxygen compounds, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki coupling reactions.
Biology: The compound is explored for its potential in modifying biomolecules and studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane exerts its effects involves the interaction of the boron and phosphorus atoms with various molecular targets. The boron atom can form stable complexes with oxygen and nitrogen-containing compounds, while the phosphorus atom can participate in nucleophilic substitution reactions. These interactions facilitate the compound’s role as a catalyst and reagent in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent with similar boron-containing structure.
Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.
Borane-Tetrahydrofuran Complex: Another boron-containing reagent used in reduction reactions.
Uniqueness
Tris(9-borabicyclo[3.3.1]nonan-9-yl)oxy-lambda~5~-phosphane is unique due to its combination of boron and phosphorus atoms, which allows it to participate in a broader range of chemical reactions compared to its individual components. This dual functionality makes it a versatile reagent in both academic and industrial research.
Propriétés
Numéro CAS |
92810-25-8 |
|---|---|
Formule moléculaire |
C24H42B3O4P |
Poids moléculaire |
458.0 g/mol |
Nom IUPAC |
tris(9-borabicyclo[3.3.1]nonan-9-yl) phosphate |
InChI |
InChI=1S/C24H42B3O4P/c28-32(29-25-19-7-1-8-20(25)10-2-9-19,30-26-21-11-3-12-22(26)14-4-13-21)31-27-23-15-5-16-24(27)18-6-17-23/h19-24H,1-18H2 |
Clé InChI |
FAPNLJVSHOAIFW-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)OP(=O)(OB3C4CCCC3CCC4)OB5C6CCCC5CCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



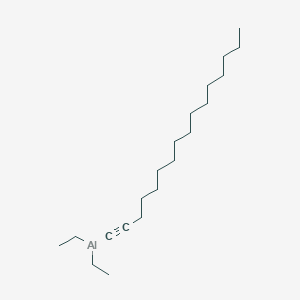


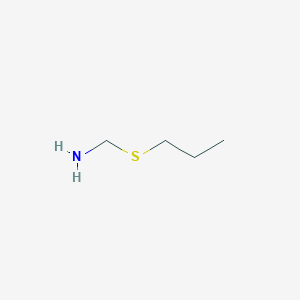

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
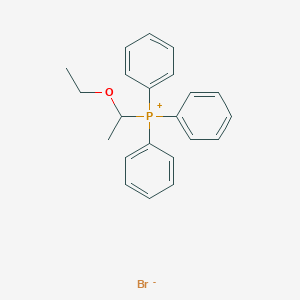
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
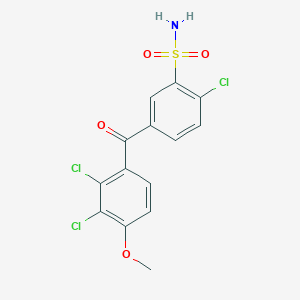
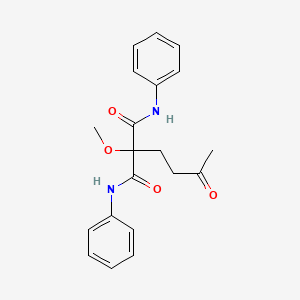
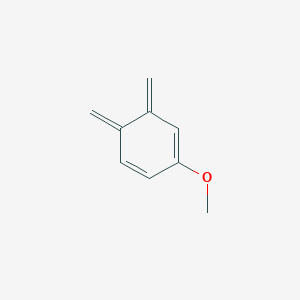
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)

